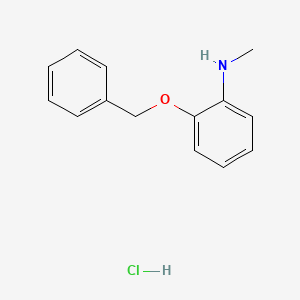
2-(benzyloxy)-N-methylaniline hydrochloride
Overview
Description
The compound “2-(benzyloxy)-N-methylaniline hydrochloride” is a complex organic compound. It likely contains a benzene ring due to the presence of the “benzyloxy” group, an amine group from “aniline”, and a hydrochloride group .
Synthesis Analysis
While specific synthesis methods for “2-(benzyloxy)-N-methylaniline hydrochloride” were not found, similar compounds have been synthesized through various methods, including condensation reactions and transition-metal-catalysed cross-coupling reactions .Scientific Research Applications
Metabolism in Liver Microsomes
Research has explored the metabolism of compounds similar to 2-(benzyloxy)-N-methylaniline hydrochloride in liver microsomes. For instance, a study by Boeren et al. (1992) investigated the rat liver microsomal metabolism of 2-halogenated 4-methylanilines, identifying metabolites from side-chain C-hydroxylation and N-hydroxylation. This study provides insights into the metabolic pathways that similar compounds might undergo in biological systems (Boeren et al., 1992).
Synthesis Methods
The synthesis of N-methylanilines from benzylic azides has been a topic of interest. López and Nitzan (1999) described a method where benzylic azides are converted into N-methylanilines in the presence of a Bronsted or Lewis acid, providing a potential pathway for synthesizing 2-(benzyloxy)-N-methylaniline hydrochloride (López & Nitzan, 1999).
Catalytic Processes
The use of 2-(benzyloxy)-N-methylaniline hydrochloride in catalytic processes is another area of research. For instance, Dang et al. (2014) investigated the use of metal–organic frameworks for catalyzing the C–C coupling reaction involving N-methylaniline, which could be relevant for 2-(benzyloxy)-N-methylaniline hydrochloride (Dang et al., 2014).
Pharmaceutical Applications
In the pharmaceutical domain, research by Yamamoto et al. (1988) on benzothiazoline derivatives, which showed potent Ca2+ antagonistic activity, indicates the potential relevance of 2-(benzyloxy)-N-methylaniline hydrochloride in developing novel therapeutic agents (Yamamoto et al., 1988).
Imaging in Alzheimer's Disease
An interesting application is in imaging for Alzheimer's disease. Cui et al. (2012) synthesized radiofluoro-pegylated phenylbenzoxazole derivatives, including a compound structurally related to 2-(benzyloxy)-N-methylaniline hydrochloride, for potential use in PET imaging of cerebral β-amyloid plaques (Cui et al., 2012).
Microsomal Metabolism Studies
Further exploring its metabolism, Küçükgüzel et al. (1999) studied the in vitro microsomal metabolism of N-benzyl-N-methylaniline, a compound related to 2-(benzyloxy)-N-methylaniline hydrochloride, revealing insights into its metabolic pathways (Küçükgüzel, Ulgen, & Gorrod, 1999).
Novel Protective Reagents
Mukaiyama et al. (1984) explored the use of 2-benzyloxy-1-propene as a novel hydroxyl protective reagent, which could be relevant in the synthesis or protection of compounds like 2-(benzyloxy)-N-methylaniline hydrochloride (Mukaiyama, Ohshima, & Murakami, 1984).
properties
IUPAC Name |
N-methyl-2-phenylmethoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12;/h2-10,15H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGDSVHZIIBCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzyloxy)-N-methylaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





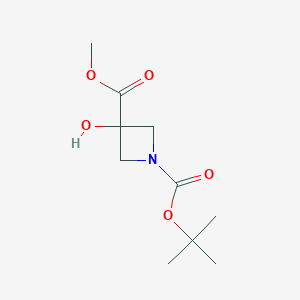
![Benzyl tert-butyl bicyclo[2.1.1]hexane-1,4-diyldicarbamate](/img/structure/B1383614.png)
![tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate](/img/structure/B1383615.png)
![{1-Azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B1383618.png)
![(6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B1383619.png)
![Tert-Butyl 3,5-Dihydro-2H-Spiro[Benzo[B][1,4,5]Oxathiazocine-4,4-Piperidine]-1-Carboxylate 1,1-Dioxide](/img/structure/B1383626.png)
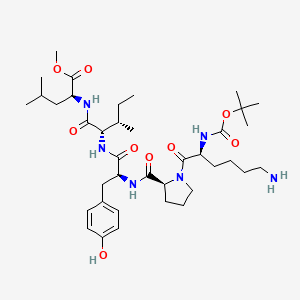
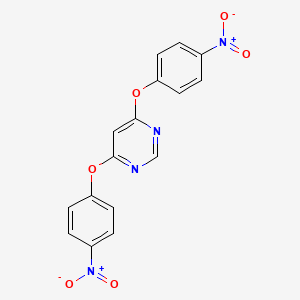
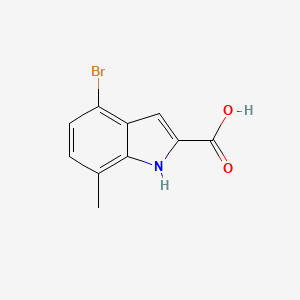

![3-Bromothieno[2,3-c]pyridin-7-ol](/img/structure/B1383633.png)
![[(2-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B1383634.png)